molecular formula C7H15NOS B2480986 2-(3-Aminothian-3-yl)ethan-1-ol CAS No. 1495057-23-2

2-(3-Aminothian-3-yl)ethan-1-ol

Cat. No.: B2480986
CAS No.: 1495057-23-2
M. Wt: 161.26
InChI Key: HTRHMGUGSYMINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Aminothian-3-yl)ethan-1-ol is a chemical compound with the molecular formula C7H15NOS. It is also known by its IUPAC name, 2-(3-aminotetrahydro-2H-thiopyran-3-yl)ethanol. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a thiopyran ring, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminothian-3-yl)ethan-1-ol typically involves the reaction of thiopyran derivatives with appropriate reagents to introduce the amino and hydroxyl functional groups. One common method involves the reduction of a corresponding nitro compound followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the efficient conversion of starting materials to the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminothian-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the amino group may produce primary or secondary amines .

Scientific Research Applications

2-(3-Aminothian-3-yl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Aminothian-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Aminothian-3-yl)ethan-1-ol is unique due to the presence of both amino and hydroxyl groups on a thiopyran ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

2-(3-aminothian-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOS/c8-7(3-4-9)2-1-5-10-6-7/h9H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRHMGUGSYMINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CSC1)(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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